molecular formula C17H18N2O2 B5512205 N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE

N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE

Cat. No.: B5512205
M. Wt: 282.34 g/mol
InChI Key: RQGIKVGQWZAYNB-UHFFFAOYSA-N
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Description

N-Benzyl-4-acetamido-N-methylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is limited, its structure, featuring a benzamide core and an acetamido linker, suggests its utility as a valuable intermediate or building block in drug discovery efforts . Compounds with similar structural motifs, particularly those containing the acetamido-N-benzylacetamide framework, have been investigated for their potential pharmacological properties. For instance, research on α-substituted acetamido-N-benzylacetamide derivatives has demonstrated their potential as anticonvulsant agents by targeting the GABA aminotransferase (GABAAT) enzyme, a validated target for anti-epileptic drugs . Furthermore, molecular docking studies of such compounds have shown promising binding affinities, indicating their potential for further development . In anticancer research, analogous structures utilizing an acetamide linker have been incorporated into novel compounds designed as dual inhibitors of EGFRWT and EGFRT790M, which are important targets in non-small cell lung cancer (NSCLC) . This compound is provided for research and development purposes only. It is intended for use in laboratory settings and is not certified for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and refer to the supplied SDS for detailed hazard and handling information.

Properties

IUPAC Name

4-acetamido-N-benzyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(20)18-16-10-8-15(9-11-16)17(21)19(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGIKVGQWZAYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of N-benzyl-N-methylbenzamide with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The benzyl and acetamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-4-ACETAMIDO-N-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs (Table 1) highlight key variations in substitution patterns, which influence physicochemical and biological properties:

Compound Name Substituents Key Differences vs. Target Compound
4-Acetamido-3-nitrobenzamide 4-Acetamido, 3-nitro Nitro group enhances polarity and reactivity
N-Pentyl-4-acetamidobenzamide N-Pentyl, 4-acetamido Longer alkyl chain increases lipophilicity
N-Benzyl-4-acetamido-N-methylbenzamide N-Benzyl, N-methyl, 4-acetamido Aromatic and small alkyl groups balance steric effects
  • This contrasts with the target compound’s lack of strong EWGs, suggesting reduced solubility in polar solvents.
  • N-Substituents: Replacing the benzyl group (target compound) with smaller alkyl chains (e.g., pentyl or propyl) lowers steric hindrance but may reduce aromatic π-π stacking interactions critical for binding in biological systems .

Physicochemical Properties

  • Melting Points: Aromatic substituents (e.g., benzyl) typically elevate melting points due to crystalline packing efficiency. For example, N-phenylbenzylamine (a simpler analog) has a reported melting range of 35–380°C , though inconsistencies in this range suggest variability dependent on purity and crystallization conditions.

Research Findings and Functional Implications

  • Synthetic Flexibility: The target compound’s modular structure allows for derivatization at the acetamido or N-alkyl positions, enabling tuning of steric and electronic properties for applications in medicinal chemistry or materials science .
  • Comparative Bioactivity Gaps: Unlike nitro-substituted analogs , the target compound’s lack of strong EWGs may limit its utility in contexts requiring high electrophilicity (e.g., enzyme inhibition). However, its balanced lipophilicity makes it a candidate for pharmacokinetic optimization in drug design.

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